6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate 6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15026248
InChI: InChI=1S/C30H19ClN2O3/c31-20-14-16-21(17-15-20)35-18-26(34)36-30-23-11-5-4-10-22(23)28-29(27(30)19-8-2-1-3-9-19)33-25-13-7-6-12-24(25)32-28/h1-17H,18H2
SMILES:
Molecular Formula: C30H19ClN2O3
Molecular Weight: 490.9 g/mol

6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate

CAS No.:

Cat. No.: VC15026248

Molecular Formula: C30H19ClN2O3

Molecular Weight: 490.9 g/mol

* For research use only. Not for human or veterinary use.

6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate -

Specification

Molecular Formula C30H19ClN2O3
Molecular Weight 490.9 g/mol
IUPAC Name (6-phenylbenzo[a]phenazin-5-yl) 2-(4-chlorophenoxy)acetate
Standard InChI InChI=1S/C30H19ClN2O3/c31-20-14-16-21(17-15-20)35-18-26(34)36-30-23-11-5-4-10-22(23)28-29(27(30)19-8-2-1-3-9-19)33-25-13-7-6-12-24(25)32-28/h1-17H,18H2
Standard InChI Key KIVPDOYEWLLPKB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)COC6=CC=C(C=C6)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s structure integrates a benzo[a]phenazine core, a bicyclic system comprising two fused benzene rings and a pyrazine moiety. Key modifications include:

  • 6-Phenyl substitution: A phenyl group at position 6 enhances aromatic stacking interactions, potentially improving binding affinity to biological targets.

  • 5-(4-Chlorophenoxy)acetate ester: The ester group introduces polarity and metabolic stability, while the 4-chlorophenoxy moiety may contribute to hydrophobic interactions and electron-withdrawing effects.

The IUPAC name, (6-phenylbenzo[a]phenazin-5-yl) 2-(4-chlorophenoxy)acetate, reflects these substituents. Canonical SMILES (C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)COC6=CC=C(C=C6)Cl) and InChIKey (KIVPDOYEWLLPKB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and synthetic applications.

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters:

PropertyValue
Molecular FormulaC₃₀H₁₉ClN₂O₃
Molecular Weight490.9 g/mol
LogP (Predicted)5.2 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds6

The high LogP value suggests significant lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility.

Synthesis and Derivative Optimization

Synthetic Pathways

While explicit details of the synthesis are proprietary, general methodologies for analogous phenazines involve:

  • Core Formation: Condensation of o-phenylenediamine with quinone derivatives under acidic conditions to construct the phenazine backbone .

  • Esterification: Coupling the phenazine intermediate with (4-chlorophenoxy)acetyl chloride via Steglich esterification, utilizing dimethylaminopyridine (DMAP) as a catalyst.

  • Purification: Chromatographic techniques (e.g., silica gel or HPLC) to isolate the target compound from regioisomers .

Challenges in Scale-Up

Key hurdles include:

  • Regioselectivity: Controlling substitution patterns during phenazine functionalization.

  • Stability: The ester group’s susceptibility to hydrolysis under basic conditions necessitates anhydrous synthesis.

Comparative Analysis with Phenazine Derivatives

Table 2 contrasts biological activities of select phenazines:

CompoundTargetIC₅₀/EC₅₀Mechanism
6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetateA549 cells2.4 µMTopoisomerase II inhibition
Phenazine-1-carboxylic acidMycobacterium tuberculosis4 mg/mLMetalloenzyme inhibition
XR11576Breast cancer0.8 µMDNA intercalation

The chlorophenoxyacetate derivative exhibits intermediate potency, suggesting room for optimization via substituent modulation .

Future Directions and Clinical Relevance

Structural Modifications

  • Electron-Withdrawing Groups: Introducing nitro or cyano substituents to enhance DNA affinity.

  • Prodrug Strategies: Masking the ester as a phosphate to improve solubility.

Preclinical Development

  • Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

  • Toxicology: Evaluating hepatotoxicity risks associated with chronic phenazine exposure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator